3-(Bromomethyl)oxetane-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

3-(Bromomethyl)oxetane-3-carboxylic acid (CAS 1802048-89-0) is a 3,3-disubstituted oxetane derivative with the molecular formula C₅H₇BrO₃ and a molecular weight of 195.01 g/mol. This compound integrates three functional elements: a strained four-membered oxetane ring (ring strain ≈106 kJ/mol) , a carboxylic acid group for derivatization and polarity, and a bromomethyl substituent that serves as a highly reactive electrophilic handle for nucleophilic substitution.

Molecular Formula C5H7BrO3
Molecular Weight 195.012
CAS No. 1802048-89-0
Cat. No. B2939893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)oxetane-3-carboxylic acid
CAS1802048-89-0
Molecular FormulaC5H7BrO3
Molecular Weight195.012
Structural Identifiers
SMILESC1C(CO1)(CBr)C(=O)O
InChIInChI=1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8)
InChIKeyBPGGWEZKGGFKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)oxetane-3-carboxylic Acid (CAS 1802048-89-0): A Bifunctional Oxetane Building Block for Nucleophilic Functionalization and Physicochemical Optimization


3-(Bromomethyl)oxetane-3-carboxylic acid (CAS 1802048-89-0) is a 3,3-disubstituted oxetane derivative with the molecular formula C₅H₇BrO₃ and a molecular weight of 195.01 g/mol . This compound integrates three functional elements: a strained four-membered oxetane ring (ring strain ≈106 kJ/mol) , a carboxylic acid group for derivatization and polarity, and a bromomethyl substituent that serves as a highly reactive electrophilic handle for nucleophilic substitution . The oxetane motif is widely recognized in medicinal chemistry for its ability to modulate key physicochemical properties, including aqueous solubility, lipophilicity (LogP), metabolic stability, and conformational preference, without significantly increasing molecular weight [1].

Why Generic Oxetane-3-carboxylic Acid Derivatives Cannot Substitute for 3-(Bromomethyl)oxetane-3-carboxylic Acid in Nucleophile-Driven Molecular Construction


Attempting to replace 3-(bromomethyl)oxetane-3-carboxylic acid with other oxetane-3-carboxylic acid derivatives (e.g., 3-methyl, 3-hydroxymethyl, or unsubstituted analogs) is functionally invalid due to the absence of the bromomethyl leaving group, which is the sole site for chemoselective, high-yielding nucleophilic substitution (Sₙ2) . The bromine atom in the bromomethyl moiety acts as an excellent leaving group (pKₐ of HBr ≈ -9, vs. pKₐ of HCl ≈ -7 and pKₐ of HF ≈ 3.2) , enabling rapid and efficient coupling with amines, thiols, alcohols, and carbon nucleophiles to install oxetane-containing fragments . In contrast, the chloro-analog exhibits reduced electrophilicity and slower reaction kinetics, while the hydroxyl analog requires pre-activation and risks self-condensation under typical coupling conditions . Generic oxetane-3-carboxylic acid building blocks lacking this halogenated handle are relegated to carboxylate-specific transformations (e.g., amide coupling), drastically limiting the scope of accessible 3D molecular architectures . The quantitative evidence below establishes the unique utility of the bromomethyl group for reliable, productive synthetic workflows.

Quantitative Differentiation: 3-(Bromomethyl)oxetane-3-carboxylic Acid vs. Closest Analogs — Reactivity, Yield, Stability, and Physicochemical Metrics


Superior Leaving Group Reactivity: Bromomethyl vs. Chloromethyl in Oxetane-3-carboxylic Acid Scaffolds

The bromomethyl substituent in 3-(bromomethyl)oxetane-3-carboxylic acid provides significantly higher reactivity in Sₙ2 alkylation reactions compared to its chloromethyl counterpart. This is attributed to the lower bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and superior leaving group ability of bromide (pKₐ HBr = -9 vs. pKₐ HCl = -7) . In practice, this translates to faster reaction rates and higher yields under milder conditions. For example, alkylation of cysteine residues in proteins with 3-(bromomethyl)oxetane derivatives proceeds efficiently at room temperature, whereas chloromethyl analogs often require elevated temperatures or catalysts [1].

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

Demonstrated Synthetic Yield Advantage: Nucleophilic Substitution of 3-(Bromomethyl)oxetane-3-carboxylic Acid vs. Alternative Electrophiles

The bromomethyl group in this compound enables nucleophilic substitution reactions to yield carbamate-protected products in good to excellent isolated yields ranging from 65% to 85% . In contrast, analogous reactions using 3-(hydroxymethyl)oxetane-3-carboxylic acid require pre-activation (e.g., mesylation or tosylation) and often suffer from lower overall yields (typically 40-60%) due to elimination side reactions and the additional synthetic step [1]. The direct use of the bromide avoids these extra manipulations and provides a more reliable, scalable process.

Organic Synthesis Process Chemistry Building Block Efficiency

Controlled Stability Profile: 3,3-Disubstitution Prevents Unwanted Oxetane Ring Isomerization During Storage

Many monosubstituted or unsubstituted oxetane-carboxylic acids (e.g., oxetane-3-carboxylic acid and 3-alkyl derivatives) are prone to a well-documented isomerization into lactones upon storage at room temperature [1]. In contrast, 3,3-disubstituted oxetanes, such as 3-(bromomethyl)oxetane-3-carboxylic acid, exhibit enhanced stability because the geminal substitution sterically blocks the pathway for nucleophilic attack and ring-opening . This structural feature mitigates the risk of degradation during procurement and long-term inventory, ensuring that the material retains its intended reactivity upon use.

Chemical Stability Storage Procurement Risk

Optimized Physicochemical Profile: LogP and TPSA Values for Drug-Like Property Tuning

The 3-(bromomethyl)oxetane-3-carboxylic acid scaffold offers a balanced physicochemical profile suitable for incorporation into lead compounds. Its calculated LogP is 0.4825 and its Topological Polar Surface Area (TPSA) is 46.53 Ų . In comparison, the unsubstituted oxetane-3-carboxylic acid has a LogP of approximately 0.0 and TPSA of 37.3 Ų . The introduction of the bromomethyl group increases lipophilicity by ~0.5 LogP units while maintaining a TPSA within the favorable range for oral bioavailability (<140 Ų). This fine-tuning capability allows medicinal chemists to modulate LogD and membrane permeability without resorting to larger, more lipophilic alkyl substituents that could increase molecular weight and metabolic liability.

Medicinal Chemistry ADME Lipophilicity

Commercial Purity Benchmark: ≥97% Assay for Reproducible Research

Reputable suppliers offer 3-(bromomethyl)oxetane-3-carboxylic acid with a minimum purity specification of 97% (by HPLC or GC) . This level of purity is critical for applications requiring precise stoichiometry, such as protein bioconjugation, polymer end-group functionalization, and the synthesis of high-value pharmaceutical intermediates. Lower purity grades (e.g., 90-95%) of related oxetane building blocks can contain reactive impurities that interfere with sensitive catalytic cycles or lead to off-target modifications, introducing variability and costly rework .

Quality Control Procurement Reproducibility

Optimal Research and Industrial Deployment Scenarios for 3-(Bromomethyl)oxetane-3-carboxylic Acid


Medicinal Chemistry: Late-Stage Functionalization to Introduce Oxetane-Containing Fragments for Property Optimization

This compound is ideally suited for late-stage diversification of drug candidates. The bromomethyl group enables chemoselective Sₙ2 alkylation of amine, thiol, or alcohol functionalities on complex intermediates, installing a 3D oxetane moiety to improve aqueous solubility, reduce LogD, or enhance metabolic stability [1]. The demonstrated high yields (65-85%) and controlled lipophilicity (ΔLogP +0.48 vs. parent acid) make it a predictable tool for fine-tuning pharmacokinetic properties without de novo synthesis [2].

Chemical Biology: Site-Selective Protein Modification and Bioconjugation

The superior reactivity of the bromomethyl group (C–Br bond ~285 kJ/mol) facilitates efficient and selective alkylation of cysteine residues in proteins and antibodies at room temperature [1]. This enables the creation of novel antibody-drug conjugates (ADCs), fluorescent probes, and stabilized protein therapeutics. The high purity (≥97%) of the commercial building block ensures minimal off-target modification and reproducible conjugation stoichiometry [2].

Polymer and Materials Science: Synthesis of Functionalized Oxetane Monomers and Crosslinkers

The bifunctional nature (carboxylic acid + bromomethyl) allows for orthogonal polymerization strategies. The carboxylic acid can be used for polyesterification or amidation, while the bromomethyl group can initiate cationic ring-opening polymerization (CROP) of the oxetane ring or serve as a crosslinking site [1]. The enhanced stability of the 3,3-disubstituted scaffold prevents premature degradation during processing and storage, ensuring reliable material performance [2].

Process Chemistry R&D: Scalable Synthesis of Key Pharmaceutical Intermediates

The high and reproducible yields (65-85%) of nucleophilic substitution reactions with this building block, combined with its commercial availability at ≥97% purity, make it a reliable starting material for the kilogram-scale preparation of advanced pharmaceutical intermediates [1]. The avoidance of pre-activation steps (as required for hydroxymethyl analogs) simplifies process workflows and reduces the environmental footprint and cost of goods [2].

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